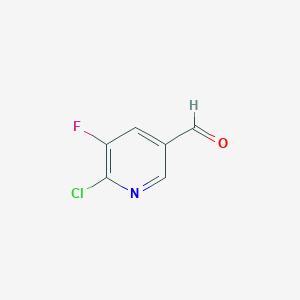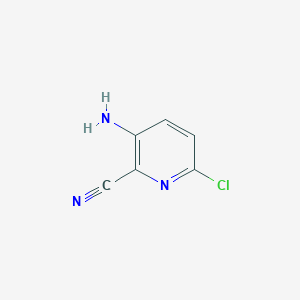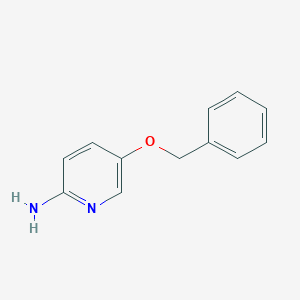
5-(ベンジルオキシ)ピリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine, where the pyridine ring is substituted with a benzyloxy group at the 5-position and an amino group at the 2-position.
科学的研究の応用
5-(Benzyloxy)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
Target of Action
The primary targets of 5-(Benzyloxy)pyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 (MAPK14) . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators in inflammatory responses. On the other hand, MAPK14 is a part of the MAP kinase signal transduction pathway, playing a significant role in cellular responses to cytokines and stress .
Mode of Action
It is likely that the compound interacts with these proteins, possibly inhibiting their activity or modulating their function .
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence the leukotriene synthesis pathway and the map kinase signal transduction pathway . The downstream effects of these pathways include modulation of inflammatory responses and cellular stress responses .
Result of Action
The molecular and cellular effects of 5-(Benzyloxy)pyridin-2-amine’s action are likely to be related to its influence on its target proteins. By interacting with Leukotriene A-4 hydrolase and MAPK14, the compound could potentially modulate inflammatory responses and cellular stress responses . More research is needed to confirm these effects and understand their implications .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)pyridin-2-amine can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and external factors such as light and heat . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
The biochemical properties of 5-(Benzyloxy)pyridin-2-amine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The cellular effects of 5-(Benzyloxy)pyridin-2-amine are currently under investigation. It is known that the compound can interact with various types of cells and cellular processes. For example, it has been used in machine learning based intramolecular potential construction to reproduce the quantum mechanical potential energy surface .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable and readily prepared .
Dosage Effects in Animal Models
It is known that the compound can interact with various types of cells and cellular processes .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups .
Transport and Distribution
It is known that the compound can interact with various types of cells and cellular processes .
Subcellular Localization
It is known that the compound can interact with various types of cells and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyridin-2-amine typically involves the following steps:
Nitration and Reduction: The starting material, 5-hydroxypyridine, undergoes nitration to form 5-nitropyridine. This is followed by reduction to yield 5-aminopyridine.
Benzylation: The 5-aminopyridine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of 5-(Benzyloxy)pyridin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: 5-(Benzyloxy)pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridin-2-amines.
類似化合物との比較
- 3-(Benzyloxy)pyridin-2-amine
- 4-(Benzyloxy)pyridin-2-amine
- 2-Amino-5-(benzyloxy)pyridine
Comparison:
- 3-(Benzyloxy)pyridin-2-amine: Similar structure but with the benzyloxy group at the 3-position. It may exhibit different reactivity and biological activity due to the positional isomerism .
- 4-(Benzyloxy)pyridin-2-amine: The benzyloxy group is at the 4-position, which can lead to variations in electronic properties and steric effects.
- 2-Amino-5-(benzyloxy)pyridine: This compound is essentially the same as 5-(Benzyloxy)pyridin-2-amine, highlighting the importance of naming conventions in chemical nomenclature .
5-(Benzyloxy)pyridin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5-phenylmethoxypyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUTRXLBBOIJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624664 |
Source


|
| Record name | 5-(Benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96166-00-6 |
Source


|
| Record name | 5-(Benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
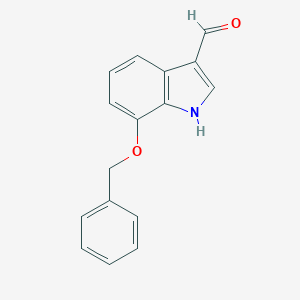
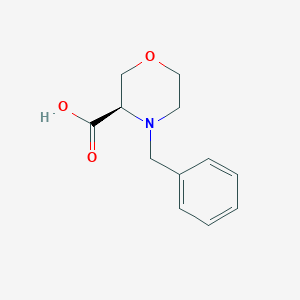
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
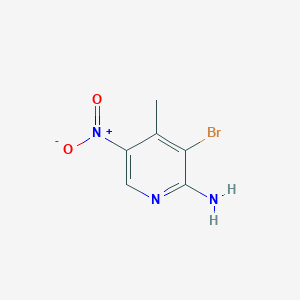
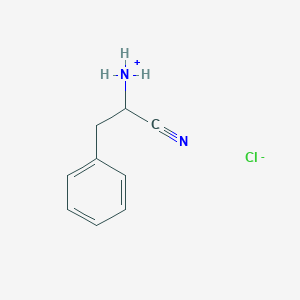
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
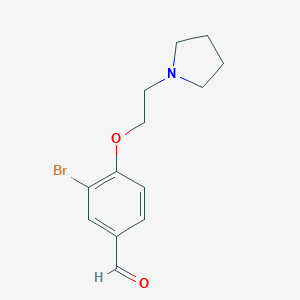
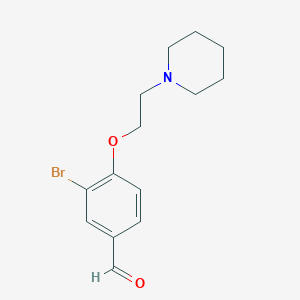
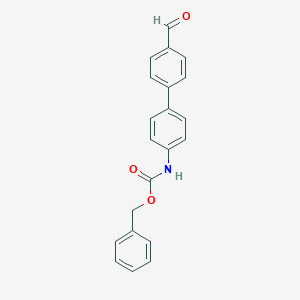
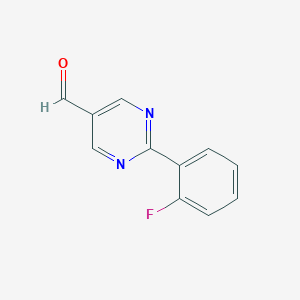
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
